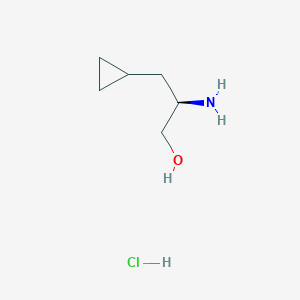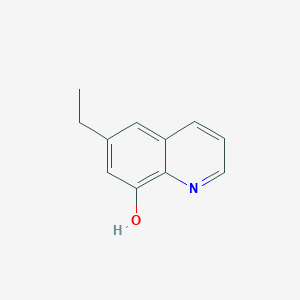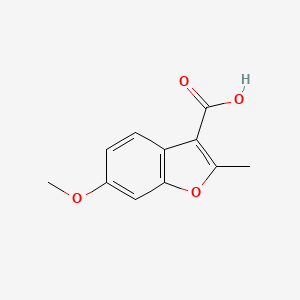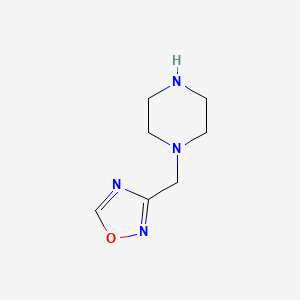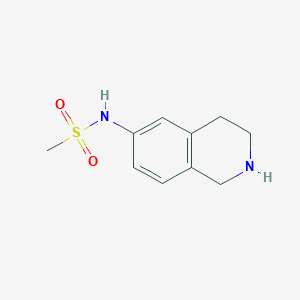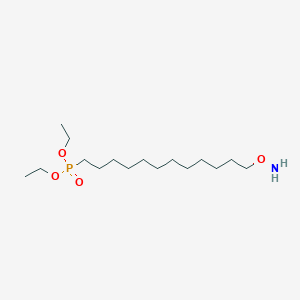
1-(4-(Benzyloxy)phenyl)-2-((4-(benzyloxy)phenyl)amino)propan-1-one
Overview
Description
1-(4-(Benzyloxy)phenyl)-2-((4-(benzyloxy)phenyl)amino)propan-1-one, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a ketone derivative that belongs to the class of compounds known as aryl ketones. It has a molecular weight of 433.57 g/mol and a chemical formula of C28H25NO3.
Scientific Research Applications
BPP has been extensively studied for its potential applications in various fields. One of the most promising applications of BPP is in the field of organic electronics. BPP has been used as a building block for the synthesis of organic semiconductors that can be used in the fabrication of electronic devices such as organic field-effect transistors and organic photovoltaics.
BPP has also been studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. BPP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs.
Mechanism of Action
The mechanism of action of BPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. BPP has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. BPP has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
BPP has been shown to exhibit several biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. BPP has also been shown to inhibit the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer.
Advantages and Limitations for Lab Experiments
BPP has several advantages for lab experiments, including its high purity and stability. The compound is relatively easy to synthesize and can be obtained in large quantities. However, BPP has some limitations for lab experiments, including its low solubility in water and its potential toxicity. Researchers should take appropriate safety precautions when handling BPP and should use appropriate solvents for its dissolution.
Future Directions
There are several future directions for the study of BPP. One direction is the development of BPP-based organic semiconductors for use in electronic devices. Another direction is the development of BPP-based anti-cancer drugs that can be used in the treatment of various types of cancer. Further studies are also needed to elucidate the mechanism of action of BPP and to explore its potential applications in other fields, such as materials science and biochemistry.
Conclusion:
In conclusion, BPP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of BPP involves the reaction between 4-benzyloxybenzaldehyde and 4-benzyloxyaniline in the presence of a base catalyst. BPP has been extensively studied for its potential applications in organic electronics and medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. BPP has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low solubility in water and potential toxicity. Future studies are needed to explore the potential applications of BPP in various fields and to elucidate its mechanism of action.
properties
IUPAC Name |
2-(4-phenylmethoxyanilino)-1-(4-phenylmethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO3/c1-22(30-26-14-18-28(19-15-26)33-21-24-10-6-3-7-11-24)29(31)25-12-16-27(17-13-25)32-20-23-8-4-2-5-9-23/h2-19,22,30H,20-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOHJLHFQSYRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)phenyl)-2-((4-(benzyloxy)phenyl)amino)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[Methyl(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one](/img/structure/B3318908.png)
